molecular formula C13H13N5O2 B11179707 ethyl (2E)-3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

ethyl (2E)-3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

Cat. No.: B11179707
M. Wt: 271.27 g/mol
InChI Key: ZDYDWTRDMITCDH-CMDGGOBGSA-N
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Description

ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a hydrazine moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Hydrazine Introduction: The hydrazine moiety is introduced by reacting the benzodiazole derivative with hydrazine hydrate in the presence of a suitable catalyst.

    Cyano Group Addition: The final step involves the addition of the cyano group through a Knoevenagel condensation reaction, where ethyl cyanoacetate is reacted with the hydrazine-benzodiazole intermediate in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodiazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with various functional groups replacing the cyano or benzodiazole moieties.

Scientific Research Applications

ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the benzodiazole ring can interact with DNA and RNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE can be compared with other similar compounds, such as:

    2-(2-Ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile: Similar in structure but lacks the hydrazine moiety and cyano group.

    Ethyl 3-(1H-1,3-benzodiazol-2-yl)propanoate: Contains a benzodiazole ring but differs in the side chain and functional groups.

    Ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: Features a benzodiazole ring with a sulfanyl group, differing in its reactivity and applications.

These comparisons highlight the unique structural features and reactivity of ETHYL (2E)-3-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YL]-2-CYANOPROP-2-ENOATE, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl (E)-3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C13H13N5O2/c1-2-20-12(19)9(7-14)8-15-18-13-16-10-5-3-4-6-11(10)17-13/h3-6,8,15H,2H2,1H3,(H2,16,17,18)/b9-8+

InChI Key

ZDYDWTRDMITCDH-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NNC1=NC2=CC=CC=C2N1)/C#N

Canonical SMILES

CCOC(=O)C(=CNNC1=NC2=CC=CC=C2N1)C#N

Origin of Product

United States

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